molecular formula C23H22N2O2 B3036925 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 400086-37-5

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

Cat. No. B3036925
CAS RN: 400086-37-5
M. Wt: 358.4 g/mol
InChI Key: RVWZIXLVOSYORU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylbenzyloxy)-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, commonly known as DMB-MB, is a novel compound with potential applications in medical research and drug discovery. It is an organic compound with a unique structure that has been studied extensively by scientists in recent years.

Scientific Research Applications

Antihistaminic Activity

Research by Iemura et al. (1986) demonstrates that benzimidazole derivatives exhibit significant H1-antihistaminic activity. This study synthesized a series of benzimidazole compounds and tested their antihistaminic effectiveness, both in vitro and in vivo. The structure of these compounds, particularly the oxygen atom in the 2-(substituted-oxy)ethyl group, was crucial for their potent antihistaminic properties (Iemura et al., 1986).

Anticancer Potential

El-Shekeil et al. (2012) synthesized new benzimidazole derivatives and evaluated their in vitro anticancer potential using HeLa and PC3 cells. The study found limited cytotoxicity in most compounds, with one exhibiting a moderate cytotoxic effect on HeLa cells (El-Shekeil, Obeid & Al-Aghbari, 2012).

Antibacterial and Antifungal Properties

Rida et al. (1988) investigated the antibacterial and antifungal capabilities of substituted pyrido[1,2‐a]benzimidazoles. The synthesized compounds exhibited in vitro antibacterial activity against specific strains. Despite being screened for various potencies, including antileukemic, the majority of the compounds were inactive (Rida et al., 1988).

Catalytic Applications

Deniz Demir Atli (2020) studied the synthesis of benzimidazolium salts, demonstrating their application in catalysis. The study highlighted the preparation of these compounds and their use in Kumada coupling reactions, indicating their potential as catalysts in organic synthesis (Atli, 2020).

Corrosion Inhibition

Yadav et al. (2013) researched benzimidazole derivatives as inhibitors for mild steel corrosion. The study showed that these compounds effectively inhibit corrosion, making them valuable in industrial applications, especially in harsh chemical environments (Yadav, Behera, Kumar & Sinha, 2013).

DNA Binding and Antileukemic Properties

Zena A. Al-Mudaris et al. (2013) explored the conjugation of benzylvanillin and benzimidazole structures, assessing their DNA binding and anti-leukemic properties. The study revealed that such compounds could effectively induce cell death in leukemic cells through DNA fragmentation, indicating their potential as anti-leukemic agents (Al-Mudaris et al., 2013).

properties

IUPAC Name

1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-12-17(2)14-18(13-16)15-27-25-22-7-5-4-6-21(22)24-23(25)19-8-10-20(26-3)11-9-19/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZIXLVOSYORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159252
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

CAS RN

400086-37-5
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400086-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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